

Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

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Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.^[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.^{[2][3][4]} The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.^{[3][5]} This technical guide provides a comprehensive overview of the core physicochemical properties of **2-azabicyclo[2.1.1]hexane**, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.

Core Physicochemical Properties

Quantitative data for the parent **2-azabicyclo[2.1.1]hexane** and a selection of its derivatives are summarized below. While experimental data for the parent compound are not readily available in the cited literature, computed values provide a useful baseline. The properties of derivatives illustrate the impact of substitution on the core scaffold.

Table 1: General and Computed Properties of **2-Azabicyclo[2.1.1]hexane**

Property	Value	Source
Molecular Formula	C ₅ H ₉ N	[6]
Molecular Weight	83.13 g/mol	[6]
IUPAC Name	2-azabicyclo[2.1.1]hexane	[6]
CAS Number	34392-24-0	[6]
Computed XLogP	0.4	[6]

Table 2: Physicochemical Properties of **2-Azabicyclo[2.1.1]hexane** Derivatives

Derivative	Property	Value	Source
1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride	Molecular Weight	143.61 g/mol	[7]
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride	Molecular Weight	C ₆ H ₁₀ ClNO ₂	
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride	Molecular Formula	C ₈ H ₁₆ ClNO	[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like **2-azabicyclo[2.1.1]hexane** are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.

Determination of pKa by ¹H NMR Spectroscopy

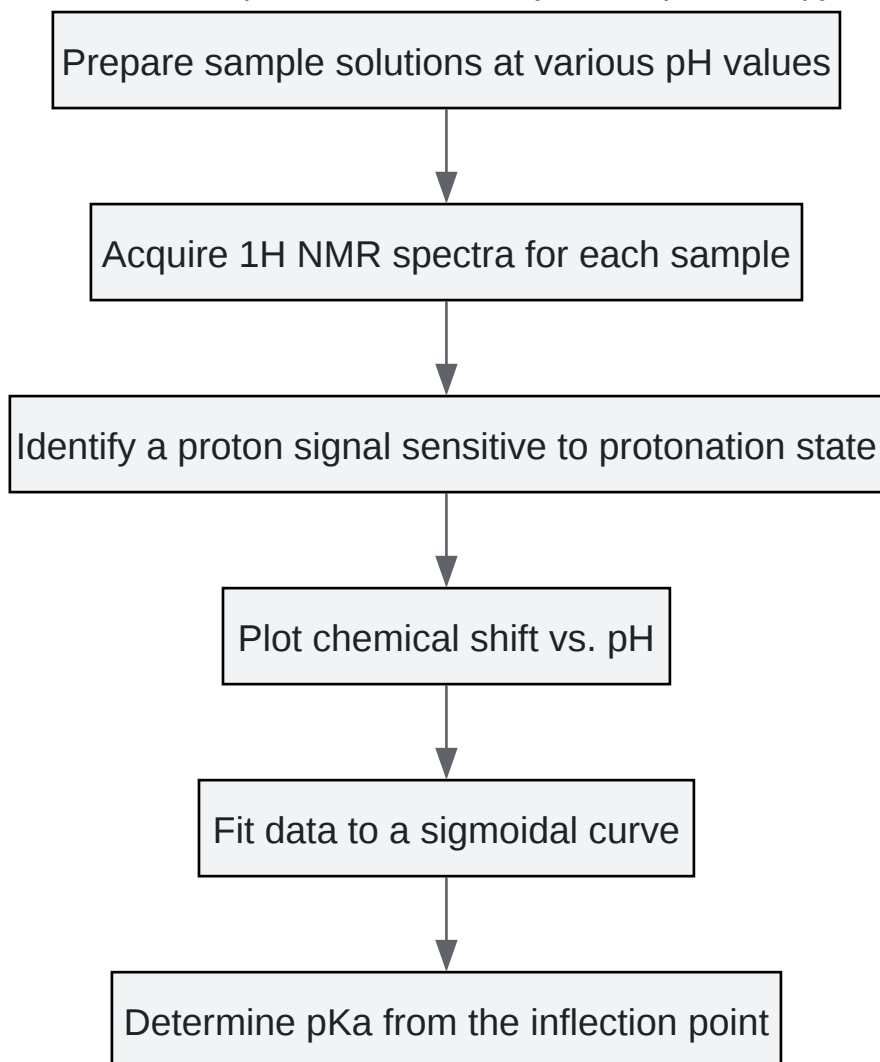
The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.^[9]^[10]

Methodology:

- **Sample Preparation:** A series of solutions of the test compound (e.g., **2-azabicyclo[2.1.1]hexane** hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).
- **NMR Data Acquisition:** ¹H NMR spectra are recorded for each sample at a constant temperature.
- **Data Analysis:** The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.
- **pKa Calculation:** The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.^[9]

Workflow for pKa Determination by NMR Spectroscopy



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pKa Determination Workflow

Determination of logP/logD by Shake-Flask Method

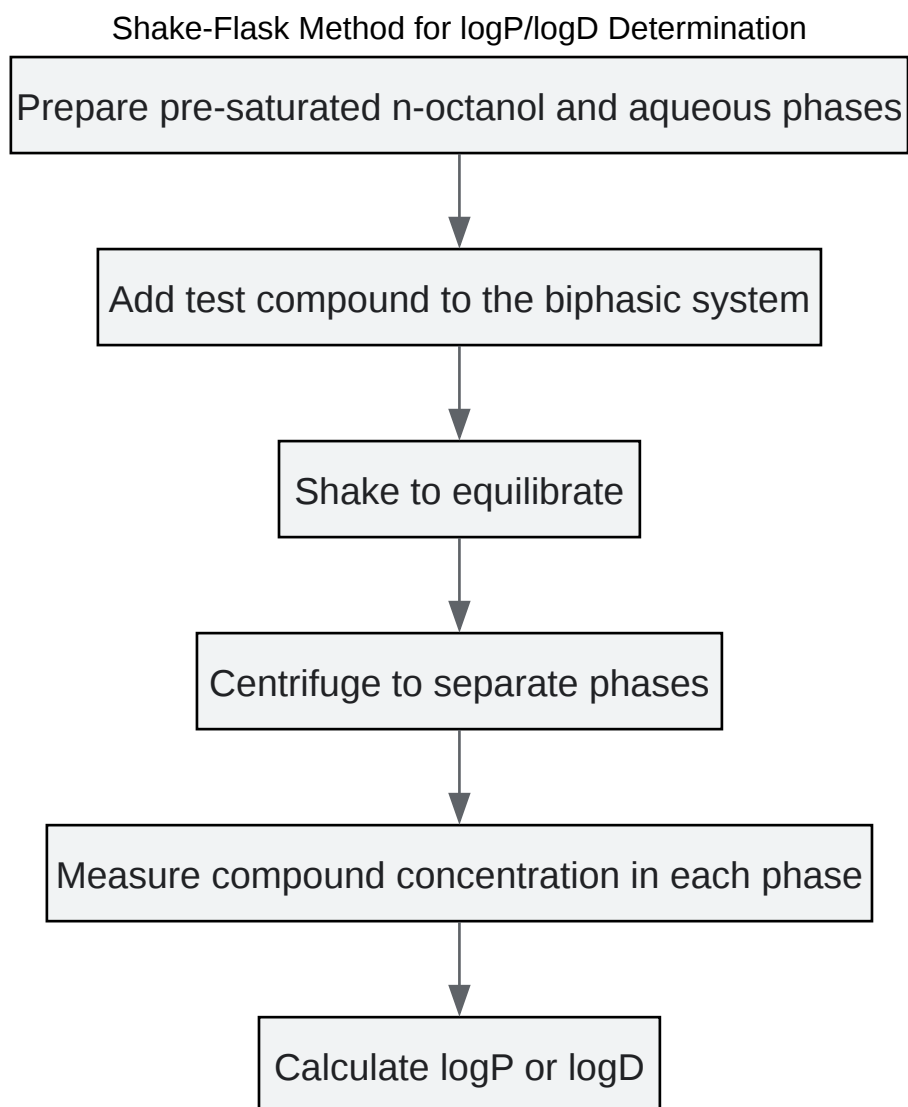
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.^{[11][12][13][14]}

Methodology:

- **Phase Preparation:** A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each

other by vigorous mixing, followed by separation.[13]

- **Compound Addition:** A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.
- **Equilibration:** The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]
- **Calculation:** The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]



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Shake-Flask logP/logD Workflow

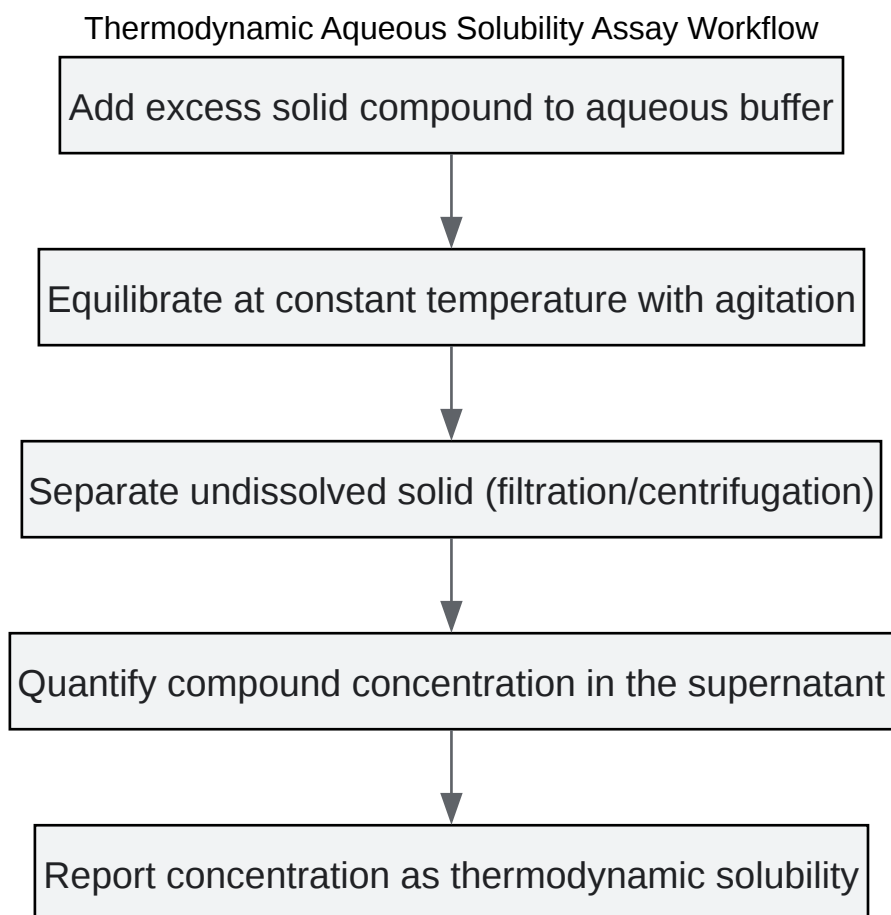
Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.^{[15][16][17][18]}

Methodology:

- **Sample Preparation:** An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- **Equilibration:** The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]
- **Separation of Solid:** The undissolved solid is removed by filtration or centrifugation.
- **Concentration Analysis:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]
- **Solubility Determination:** The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

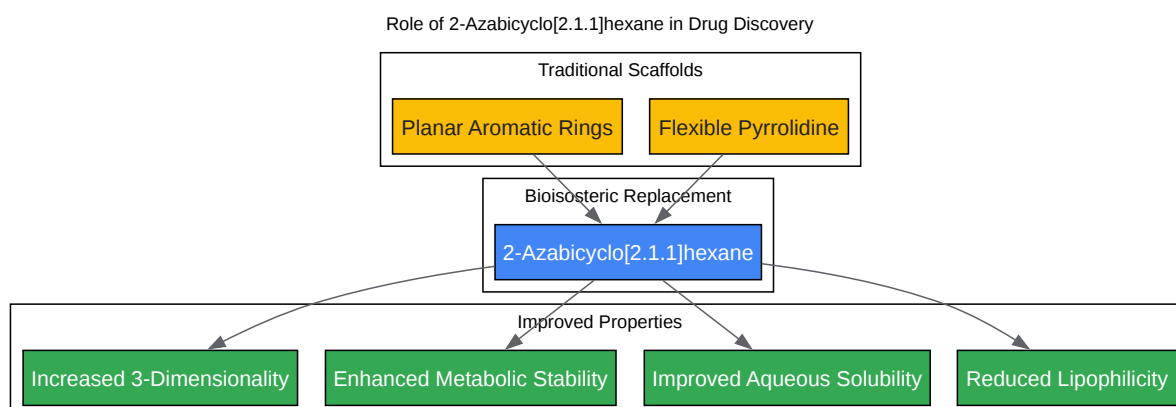


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Aqueous Solubility Workflow

Role in Drug Discovery

The **2-azabicyclo[2.1.1]hexane** scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.[3][19] Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of **2-azabicyclo[2.1.1]hexane** hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.[20]



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